molecular formula C9H7BClNO2 B163185 2-Chloroquinoline-3-boronic acid CAS No. 128676-84-6

2-Chloroquinoline-3-boronic acid

Cat. No. B163185
M. Wt: 207.42 g/mol
InChI Key: JAQXYUOPSOXQCG-UHFFFAOYSA-N
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Description

2-Chloroquinoline-3-boronic acid is a chemical compound with the formula C9H7BClNO2 . It is used as a reactant for the preparation of pyrazolopyrimidinamine derivatives as inhibitors of tyrosine and phosphinositide kinase .


Molecular Structure Analysis

The molecular structure of 2-Chloroquinoline-3-boronic acid is characterized by a boronic acid group attached to a 2-chloroquinoline . The crystal structure of the compound is stabilized by inter-molecular C-H⋯O and O-H⋯N hydrogen bonds .


Chemical Reactions Analysis

Boronic acids, including 2-Chloroquinoline-3-boronic acid, are known to undergo a variety of chemical reactions. These include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .


Physical And Chemical Properties Analysis

2-Chloroquinoline-3-boronic acid has a molecular weight of 207.42 . It has a melting point of 144-147℃ and a predicted boiling point of 426.2±55.0 °C . The compound is typically stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Functionalization

A novel procedure for synthesizing borylated quinolines, including 2-chloroquinoline-3-boronic acid, has been developed. This process uses palladium catalysis for the borylation of chloroquinolines, leading to the creation of compounds with potential as pharmacological agents and probes in biomedical research (Das, Yadav, Das, & He, 2022). Additionally, the versatility of 2-chloroquinoline-3-boronic acid in functionalization has been explored through ortho-lithiation, enabling the creation of various disubstituted quinolines (Marsais, Godard, & Quéguiner, 2009).

Chemosensing and Detection Applications

2-Chloroquinoline-3-boronic acid has applications in the development of chemosensors. A novel water-soluble styrylquinolinium boronic acid, related to 2-chloroquinoline-3-boronic acid, has been synthesized for the rapid detection of hypochlorite ions (Wang et al., 2013). The compound demonstrates a large red shift in absorption and emission spectra upon oxidation, highlighting its potential as an optical chemosensor.

Therapeutic and Pharmacological Potential

Boronic acids, including 2-chloroquinoline-3-boronic acid derivatives, have been explored for their potential in biomedical applications. For instance, boronic acid compounds have been studied for their role in enzyme inhibition, cancer therapy, and as saccharide recognizing agents (Yang, Gao, & Wang, 2003). Additionally, boronic acid-containing polymers, which could potentially incorporate 2-chloroquinoline-3-boronic acid, are being explored for various biomedical applications like drug delivery and sensor materials (Cambre & Sumerlin, 2011).

Materials Science and Engineering

In materials science, boronic acids play a crucial role in the design of dynamic materials through their ability to establish reversible covalent bonds. Research into engineering boron hot spots on peptide chains using structures like 2-chloroquinoline-3-boronic acid has shown promising results (Russo et al., 2020). These developments suggest a broad scope of applications in materials engineering and biotechnology.

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The use of boronic acids in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . With the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings that brought boronate esters into vogue, the boronic acid moiety has become a very important functional group . The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules was investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .

properties

IUPAC Name

(2-chloroquinolin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQXYUOPSOXQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N=C1Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400737
Record name 2-Chloroquinoline-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinoline-3-boronic acid

CAS RN

128676-84-6
Record name 2-Chloroquinoline-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Marsais, A Godard… - Journal of heterocyclic …, 1989 - Wiley Online Library
… Transition metal catalyzed cross-coupling reaction between 2-chloroquinoline-3-boronic acid (14) and 2-iodoaniline following the Suzuki's procedure [8] (3 ramole % tetrakis(…
Number of citations: 69 onlinelibrary.wiley.com
C Thongsornkleeb, J Tummatorn… - Chemistry–An Asian …, 2022 - Wiley Online Library
… Initially, 2-chloroquinoline-3-boronic acid 32 was prepared by a directed ortho-lithitation of chloroquinoline 31, followed by addition of trimethyl borate. Next, this boronic acid was …
Number of citations: 2 onlinelibrary.wiley.com

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